Thymopentine monoacétate

Vue d'ensemble

Description

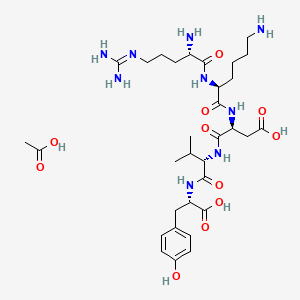

La thymopentine (acétate), connue chimiquement sous le nom de N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine, est un composé organique constitué de cinq acides aminés : l'arginine, la lysine, l'acide aspartique, la glutamine et la tyrosine. Sa formule moléculaire est C30H49N9O9. La thymopentine sert principalement d'agent immunomodulateur .

Applications De Recherche Scientifique

Thymopentin finds applications in various scientific fields:

Immunology: Thymopentin modulates immune responses, particularly T-cell differentiation.

Medicine: It has been investigated for its potential in immunotherapy and autoimmune diseases.

Stem Cell Research: Thymopentin enhances the generation of T-cell lineage from human embryonic stem cells (hESCs).

Mécanisme D'action

Target of Action

Thymopentin, also known as Thymopentin Monoacetate or Thymopentin Acetate, is an immunomodulatory pentapeptide . It has been widely used in patients with malignancies who have immunodeficiency due to radiotherapy and chemotherapy . The primary targets of Thymopentin are the immune cells, specifically the T cells . It directly inhibits the stemness of colon cancer cells HCT116 .

Mode of Action

Thymopentin interacts with its targets, the immune cells, and brings about significant changes. It promotes the differentiation of thymocytes and affects the function of mature T cells . It has been proposed that Thymopentin can directly inhibit the stemness of colon cancer cells HCT116, thereby enhancing the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .

Biochemical Pathways

Thymopentin affects several biochemical pathways. It significantly reduces stemness-related signals, such as the expression of surface molecular markers (CD133, CD44, and CD24) and stemness-related genes (ALDH1, SOX2, Oct-4, and Nanog), resulting in altered Wnt/β-catenin signaling . It has also been reported to interact with Toll-like receptors and intracellular signaling, such as NF-κB, MAPK, and myeloid differentiation response 88 (MyD88) pathways .

Pharmacokinetics

This results in repeated injections and poor patient compliance . Research has shown that pegylated niosomal nanocarriers can improve the physicochemical stability of thymopentin and enhance its intestinal permeability for oral administration .

Result of Action

The molecular and cellular effects of Thymopentin’s action are significant. In cyclophosphamide-induced immunosuppressive rats, a single dose of Thymopentin could normalize their T-SOD levels and CD4+/CD8+ ratio . This immunoregulatory effect was comparable to that produced by repeated injection of Thymopentin solution .

Action Environment

The action, efficacy, and stability of Thymopentin are influenced by various environmental factors. Its rapid metabolism and inactivation in the digestive system pose significant challenges . The development of pegylated niosomal nanocarriers has been hypothesized to improve the physicochemical stability of thymopentin and enhance its intestinal permeability for oral administration, thereby overcoming these challenges .

Analyse Biochimique

Biochemical Properties

Thymopentin Monoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism that has been demonstrated is that Thymopentin Monoacetate can promote the differentiation of thymocytes and affect the function of mature T cells .

Cellular Effects

Thymopentin Monoacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Thymopentin Monoacetate can induce cancer stemness reduction in cultured HCT116 cells .

Molecular Mechanism

Thymopentin Monoacetate exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymopentin Monoacetate change over time. It has a very short half-life in vivo (less than 30 seconds), poor membrane permeability, and extensive metabolism in the gastrointestinal tract . Its sustained and controlled drug release property has been observed both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Thymopentin Monoacetate vary with different dosages in animal models. For instance, in cyclophosphamide-induced immunosuppressive rats, a single dose of Thymopentin Monoacetate (15 mg/kg, sc) injected could normalize their T-SOD levels and CD4+/CD8+ ratio .

Metabolic Pathways

Thymopentin Monoacetate is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thymopentin Monoacetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and has effects on its localization or accumulation .

Subcellular Localization

It is known that it can induce changes in the localization of certain cell components .

Méthodes De Préparation

Voies de synthèse : La thymopentine est synthétisée en tant que peptide composé des cinq acides aminés mentionnés précédemment. La structure chimique est constituée de N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine. La synthèse implique la formation de liaisons peptidiques entre ces acides aminés.

Conditions de réaction : Le processus de synthèse se déroule généralement dans des conditions anhydres et sans solvant. La thymopentine est produite avec une grande pureté, et sa teneur doit être comprise entre 97,0% et 103,0% .

Analyse Des Réactions Chimiques

La thymopentine ne subit pas de réactions chimiques étendues en raison de sa structure peptidique spécifique, mais elle peut participer à des réactions d'hydrolyse ou à des interactions avec d'autres biomolécules.

4. Applications de la recherche scientifique

La thymopentine trouve des applications dans divers domaines scientifiques :

Immunologie : La thymopentine module les réponses immunitaires, en particulier la différenciation des lymphocytes T.

Médecine : Elle a été étudiée pour son potentiel en immunothérapie et dans les maladies auto-immunes.

Recherche sur les cellules souches : La thymopentine améliore la génération de lignées de lymphocytes T à partir de cellules souches embryonnaires humaines (hESC).

5. Mécanisme d'action

Le mécanisme d'action de la thymopentine implique :

Différenciation des lymphocytes T : Elle induit sélectivement la transformation de pré-thymocytes (Thy-1-) en lymphocytes T matures (Thy-1+).

Neurotransmission : La thymopentine affecte la transmission neuromusculaire.

Inhibition des lymphocytes B : Elle supprime la différenciation des lymphocytes B.

Comparaison Avec Des Composés Similaires

La thymopentine est unique en raison de sa séquence d'acides aminés spécifique. Elle partage des similitudes avec d'autres peptides thymiques, comme la splenine (TP-III). Des recherches supplémentaires pourraient révéler d'autres composés ayant des propriétés comparables.

Propriétés

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)